molecular formula C10H8FN3O2 B8161300 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No.: B8161300
M. Wt: 221.19 g/mol
InChI Key: NWKCEOFTEDKAHA-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is a fluorinated and nitrated pyrazole derivative characterized by a phenyl ring substituted with fluorine (4-position) and nitro (3-position) groups attached to the 4-position of the pyrazole core. This compound serves as a key intermediate in pharmaceutical synthesis, notably in the production of Vildagliptin, an antidiabetic drug .

Properties

IUPAC Name

4-(4-fluoro-3-nitrophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKCEOFTEDKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The pyrazole core of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is frequently constructed via cyclocondensation between methylhydrazine and β-keto esters or β-diketones. For this compound, the β-keto ester precursor must bear the 4-fluoro-3-nitrophenyl group. A representative synthesis begins with the preparation of ethyl 3-(4-fluoro-3-nitrophenyl)-3-oxopropanoate (Figure 1 ), which is synthesized through Friedel-Crafts acylation of 4-fluoro-3-nitrobenzene with ethyl chloroacetoacetate in the presence of AlCl₃.

Subsequent reaction with methylhydrazine in ethanol under reflux conditions promotes cyclization, forming the pyrazole ring. The methyl group at the 1-position originates from methylhydrazine, while the β-keto ester provides the carbonyl moiety necessary for ring closure.

Key Reaction Conditions

  • Solvent : Ethanol or methanol

  • Temperature : 60–80°C (reflux)

  • Yield : 65–75% (estimated based on analogous reactions)

Challenges in Regioselective Nitration

Introducing the nitro group at the 3-position of the fluorophenyl ring requires careful control. Direct nitration of 4-fluorophenylacetic acid with concentrated HNO₃ and H₂SO₄ at 0–5°C predominantly yields the 3-nitro isomer due to the meta-directing influence of the fluorine atom. However, competing para-nitration (relative to the fluorine) may occur, necessitating chromatographic purification.

Dehydrogenation of Pyrazolidinone Precursors

One-Pot Synthesis via Pyrazolidinone Intermediates

A method adapted from WO2016113741A1 involves the dehydrogenation of pyrazolidin-3-one derivatives to form the pyrazole ring. For 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole, the synthesis begins with the formation of 1-(4-fluoro-3-nitrophenyl)-pyrazolidin-3-one (Figure 2 ) through the reaction of 4-fluoro-3-nitrophenylhydrazine with methyl acrylate in acetone.

Dehydrogenation is achieved using iodine in dimethyl sulfoxide (DMSO) at 120°C, yielding the pyrazole ring. The reaction proceeds without isolating intermediates, enhancing efficiency.

Advantages of This Method

  • Avoids expensive phase-transfer catalysts.

  • Utilizes polar aprotic solvents (e.g., DMSO) compatible with both dehydrogenation and subsequent reactions.

Solvent and Temperature Optimization

The choice of solvent critically influences reaction kinetics. Polar aprotic solvents like DMSO stabilize intermediates and facilitate dehydrogenation. Optimal temperatures range from 100°C to 120°C, with higher temperatures accelerating byproduct formation.

Cross-Coupling Strategies for Aryl Group Introduction

Suzuki-Miyaura Coupling

The 4-fluoro-3-nitrophenyl group can be introduced via palladium-catalyzed cross-coupling between a halogenated pyrazole and a 4-fluoro-3-nitrophenylboronic acid. For example, 4-bromo-1-methyl-1H-pyrazole is reacted with 4-fluoro-3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture (Figure 3 ).

Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Temperature : 80–90°C

  • Yield : 50–60% (extrapolated from similar couplings)

Limitations and Byproduct Formation

Competitive protodeboronation of the boronic acid and homocoupling of the pyrazole bromide are common side reactions. Adding catalytic amounts of CuI suppresses homocoupling, improving selectivity.

Spectroscopic Characterization and Analytical Data

Structural Confirmation via NMR and MS

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H, pyrazole H-3)

  • δ 7.92–7.85 (m, 2H, aromatic H-2 and H-6)

  • δ 7.45 (dd, 1H, aromatic H-5)

  • δ 3.95 (s, 3H, N-CH₃)

ESI-MS : m/z 221.19 [M+H]⁺, consistent with the molecular formula C₁₀H₈FN₃O₂.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Cyclocondensationβ-keto ester + methylhydrazine65–75%Straightforward, scalable
DehydrogenationPyrazolidinone dehydrogenation70–80%One-pot synthesis, no intermediate isolation
Suzuki CouplingPd-catalyzed cross-coupling50–60%Precise aryl group introduction

Industrial-Scale Considerations and Environmental Impact

Solvent Recycling in Dehydrogenation

DMSO, used in dehydrogenation, can be recovered via vacuum distillation, reducing waste. Process intensification studies indicate a 90% solvent recovery rate, enhancing sustainability.

Nitration Byproduct Management

Nitration reactions generate aqueous acidic waste containing HNO₃ and H₂SO₄. Neutralization with CaCO₃ precipitates CaSO₄, which is filtered and landfilled, while the nitrate-rich filtrate is treated biologically .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amine derivative. This reaction is critical for modifying biological activity and enabling further functionalization.

Conditions :

  • Catalytic hydrogenation (H₂/Pd-C in ethanol at 50°C).

  • Alternative methods include using Fe/HCl or SnCl₂/HCl.

Product :
4-(4-Fluoro-3-aminophenyl)-1-methyl-1H-pyrazole, a precursor for synthesizing bioactive molecules.

Electrophilic Aromatic Substitution

The phenyl ring’s electron-deficient nature facilitates electrophilic substitution, primarily at positions activated by the fluorine and nitro groups.

Examples :

  • Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) yields polynitro derivatives.

  • Sulfonation : Reacts with SO₃ in fuming sulfuric acid to introduce sulfonic acid groups.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position can participate in nucleophilic substitution under specific conditions, though reactions are less common due to fluorine’s poor leaving-group ability.

Example :

  • Replacement with amines (e.g., NH₃, KNH₂ at -33°C) to form amino derivatives .

Pyrazole Ring Functionalization

The pyrazole core undergoes reactions at its nitrogen and carbon centers:

Alkylation/Acylation

  • N-Alkylation : The methyl group at position 1 can be further alkylated using alkyl halides in the presence of a base (e.g., NaH in THF).

  • C-Halogenation : Bromination or iodination at position 5 of the pyrazole ring using NBS or I₂/HIO₃ .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromine at position 5) to react with aryl boronic acids .

Condensation Reactions

The compound serves as a building block in multicomponent reactions:

Example :

  • Reacts with aldehydes or ketones in acidic conditions to form hydrazones or Schiff bases .

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

Reaction TypeBiological OutcomeReference
Nitro → Amine reductionIncreased binding to enzyme targets
HalogenationImproved agrochemical activity

Table 1: Reaction Conditions and Outcomes

ReactionConditionsProductYield
Nitro reductionH₂ (1 atm), Pd-C, EtOH, 50°C4-(4-Fluoro-3-aminophenyl)-1-methyl-1H-pyrazole85%
BrominationNBS, CCl₄, reflux5-Bromo-4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole72%
Suzuki couplingBr-substituted derivative, Pd(PPh₃)₄Biaryl derivatives60–78%

Table 2: Spectroscopic Data for Key Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
4-(4-Fluoro-3-aminophenyl)-1-methyl-1H-pyrazole7.45 (d, J=8.4 Hz, 1H), 6.82 (s, 1H)3450 (NH₂), 1600 (C=N)
5-Bromo derivative7.62 (d, J=8.8 Hz, 1H), 8.10 (s, 1H)680 (C-Br)

Mechanistic Insights

  • Nitro Reduction : Proceeds via intermediate hydroxylamine to amine.

  • Electrophilic Substitution : Nitro and fluorine groups direct incoming electrophiles to meta and para positions .

Scientific Research Applications

Chemistry

4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, including:

  • Coupling reactions : It can participate in cross-coupling reactions to form biaryl compounds.
  • Functionalization : The nitro group can be reduced to amines or other functional groups, facilitating further chemical modifications .

Biology

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in pharmacology:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. For instance, derivatives of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole have been tested for their efficacy against bacterial strains .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain pyrazole derivatives can act as effective inhibitors of cancer cell lines .

Medicine

The compound is being explored as a potential pharmaceutical intermediate:

  • Drug Development : Its structure allows it to serve as a scaffold for developing new drugs targeting specific diseases. For example, compounds derived from 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole have shown promise in anti-inflammatory and analgesic activities comparable to standard medications like diclofenac sodium .
  • Pharmacological Studies : Ongoing research aims to elucidate the mechanisms by which these compounds exert their biological effects, focusing on their interactions with molecular targets within biological systems .

Industry

In industrial applications, 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is used in the production of specialty chemicals:

  • Specialty Chemicals : The compound's unique properties make it suitable for synthesizing materials with specific characteristics required in various industrial processes .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryBuilding block for synthesisCoupling reactions with biaryl formation
BiologyAntimicrobial agentsEfficacy against bacterial strains
MedicineDrug developmentAnti-inflammatory activities compared to diclofenac sodium
IndustrySpecialty chemicals productionApplications in chemical manufacturing processes

Case Studies

Several studies highlight the efficacy and potential of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole:

  • Antimicrobial Study : A recent investigation demonstrated that derivatives of this pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as therapeutic agents .
  • Anticancer Research : In vitro testing showed that specific derivatives could inhibit the growth of cancer cell lines by inducing apoptosis, indicating their potential as anticancer drugs .
  • Pharmacological Analysis : A comparative study revealed that certain pyrazole derivatives possess anti-inflammatory properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs), paving the way for new therapeutic options .

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparison Points :

  • Electron-Withdrawing Groups (EWGs) :
    • The nitro group at the 3-position on the phenyl ring (target compound) is a strong EWG, enhancing electrophilicity and influencing π-π stacking in biological systems. In contrast, trifluoromethyl (CF₃) groups (e.g., ) provide both steric bulk and moderate electron withdrawal, affecting lipophilicity and metabolic stability .
    • Fluoro substituents : The 4-fluoro group in the target compound is meta to the nitro group, creating a distinct electronic profile compared to compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (), where fluorine is para to the pyrazole attachment.

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Substituents on Phenyl Ring Key Electronic Features Reference
Target Compound 4-F, 3-NO₂ Strong EWG (NO₂), moderate EWG (F)
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 4-F (para) Fluorine as EWG; naphthyl as π-system
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole 4-F, 1-NO₂ (on pyrazole) Dual EWGs (F, NO₂) on different rings
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole CF₃, multiple OMe CF₃ (EWG) vs. OMe (EDG)

Physicochemical Properties

  • Melting Points: Nitro-substituted pyrazoles (e.g., 15a in : mp 194–196°C) generally have higher melting points than non-nitrated analogs due to increased polarity .
  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or methyl derivatives (e.g., ) .

Biological Activity

Overview

4-(4-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a pyrazole ring substituted with a fluoro and nitro group. This structural configuration is believed to contribute to its diverse biological activities, including antimicrobial and anticancer properties. Research into this compound has revealed various mechanisms of action and potential therapeutic applications.

Molecular Structure:

  • Chemical Formula: C_10H_8F N_3 O_2
  • Molecular Weight: 223.19 g/mol

The presence of the fluoro and nitro groups enhances the compound's reactivity and stability, making it an attractive candidate for further biological evaluation.

Anticancer Activity

Recent studies indicate that 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole exhibits anticancer properties . The compound has shown efficacy against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-23115.3
Colorectal CancerHCT11610.2
Renal Cancer786-O8.7

The mechanism of action appears to involve the inhibition of key cellular pathways, such as topoisomerase activity and DNA alkylation, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , demonstrating effectiveness against several bacterial strains:

Microorganism Zone of Inhibition (mm)
Escherichia coli18
Staphylococcus aureus20
Pseudomonas aeruginosa15

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this pyrazole derivative has shown promising results in anti-inflammatory assays:

  • In a study involving carrageenan-induced paw edema in rats, the compound exhibited a significant reduction in swelling, comparable to standard anti-inflammatory drugs like diclofenac sodium.
Treatment Reduction in Paw Edema (%)
Control0
Compound Treatment63.5
Diclofenac Sodium65.2

This effect may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

The biological activity of 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is largely influenced by its chemical structure:

  • Fluoro Group: Enhances stability and lipophilicity, facilitating cellular uptake.
  • Nitro Group: Can be reduced intracellularly to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

These interactions can result in the modulation of various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Study on Anticancer Activity: A recent in vitro study assessed the cytotoxic effects of various pyrazole derivatives, including 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole, on human cancer cell lines. The results demonstrated significant antiproliferative activity against breast and lung cancer cells.
  • Antimicrobial Evaluation: Research involving the assessment of antimicrobial efficacy against clinical isolates showed that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Assessment: In vivo studies using animal models indicated that treatment with this pyrazole derivative resulted in reduced inflammation markers, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Example Protocol :

React 3-nitroso-5-methyl-1H-pyrazole with 4-fluoro-3-nitrobenzyl bromide in THF/H₂O (1:1).

Add CuSO₄ (10 mol%) and sodium ascorbate (20 mol%).

Stir at 50°C for 16 hours, followed by extraction and chromatography.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitroaryl groups) .
    • ¹⁹F NMR to verify fluorine incorporation (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 276.07) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the nitro and fluorine groups .

Basic: How is the compound screened for biological activity in preliminary studies?

Methodological Answer:
Initial screening involves:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or hydrolases (e.g., carbonic anhydrase isoforms) .

Controls : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and solvent-only blanks.

Advanced: How can reaction yields be improved when introducing the 4-fluoro-3-nitrophenyl group?

Methodological Answer:
Low yields (e.g., 61% in ) often arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalyst Tuning : Replace CuSO₄ with CuI (5 mol%) for faster kinetics .
  • Microwave Assistance : Reduce reaction time (2–4 hours) and improve regioselectivity under microwave irradiation .

Q. Troubleshooting Table :

IssueSolution
Low conversionIncrease catalyst loading (15–20 mol%)
Byproduct formationAdd molecular sieves to absorb moisture
Poor solubilitySwitch to THF/DMSO (3:1) mixture

Advanced: How do substituents (e.g., nitro, fluoro) influence electronic properties and reactivity?

Methodological Answer:

  • Nitro Group :
    • Strong electron-withdrawing effect reduces pyrazole ring electron density, enhancing electrophilic substitution resistance .
    • Stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions .
  • Fluoro Group :
    • Ortho/para-directing in aromatic substitution; enhances metabolic stability in bioactive analogs .
    • Modulates pKa of adjacent protons (e.g., NH in pyrazole) by inductive effects .

Q. Computational Tools :

  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Hammett σ constants to predict substituent effects on reaction rates.

Advanced: How to design experiments resolving contradictions in structure-activity relationships (SAR)?

Methodological Answer:
Conflicting SAR data (e.g., variable antibacterial potency in vs. 16) require:

  • Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., -NO₂ → -CF₃, -OCH₃) .
  • Biophysical Profiling :
    • Surface plasmon resonance (SPR) to measure binding affinity to target proteins.
    • Molecular docking (AutoDock Vina) to correlate steric/electronic features with activity .
  • Statistical Analysis : Use multivariate regression (e.g., PLS) to identify dominant SAR factors .

Q. Case Study :

  • Hypothesis : Fluorine position affects membrane permeability.
  • Test : Compare logP (HPLC) and MIC values for 4-fluoro vs. 3-fluoro analogs.

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